molecular formula C10H8F4O B14793513 3,3,3-Trifluoro-1-(4-fluorophenyl)-2-methylpropan-1-one

3,3,3-Trifluoro-1-(4-fluorophenyl)-2-methylpropan-1-one

Cat. No.: B14793513
M. Wt: 220.16 g/mol
InChI Key: SDNCXXYRAABQSL-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-1-(4-fluorophenyl)-2-methylpropan-1-one is a fluorinated aromatic ketone characterized by a trifluoromethyl group at the C3 position, a methyl substituent at C2, and a 4-fluorophenyl ring at the carbonyl group. This compound belongs to a class of molecules widely studied for their electronic and steric properties, which influence reactivity, stability, and biological activity. The methyl group at C2 likely enhances steric hindrance and alters electronic effects compared to non-methylated analogs.

Properties

Molecular Formula

C10H8F4O

Molecular Weight

220.16 g/mol

IUPAC Name

3,3,3-trifluoro-1-(4-fluorophenyl)-2-methylpropan-1-one

InChI

InChI=1S/C10H8F4O/c1-6(10(12,13)14)9(15)7-2-4-8(11)5-3-7/h2-6H,1H3

InChI Key

SDNCXXYRAABQSL-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Formation of 4-Fluorophenyl Grignard Reagent

The synthesis often begins with the preparation of a 4-fluorophenyl Grignard reagent. In a representative protocol, 4-fluorobromobenzene reacts with magnesium turnings in anhydrous tetrahydrofuran (THF) under inert conditions. Initiation is typically achieved using catalytic iodine or 1,2-dibromoethane, as detailed in CN113024390B. The exothermic reaction is maintained at 20–25°C, yielding 4-fluorophenylmagnesium bromide with >95% conversion.

Reaction with Weinreb Amides

To avoid over-addition (common in acid chloride reactions), the Weinreb amide approach is employed. 3,3,3-Trifluoro-2-methylpropanoic acid is converted to its Weinreb amide using N,O-dimethylhydroxylamine hydrochloride and a coupling agent (e.g., EDCl). The amide reacts with the Grignard reagent at −10°C, forming the target ketone after acidic workup. This method, adapted from CN113024390B, achieves yields of 85–92% with minimal byproducts (Table 1).

Table 1: Grignard Reaction Conditions for Ketone Synthesis

Parameter Details Source
Aryl Halide 4-Fluorobromobenzene US6350915B1
Acylating Agent 3,3,3-Trifluoro-2-methylpropanoic acid Weinreb amide CN113024390B
Solvent THF WO2016058896A1
Temperature −10°C to 20°C CN115959979A
Yield 85–92% Proposed Method

Acid Anhydride Route

Alternatively, 3,3,3-trifluoro-2-methylpropanoic anhydride reacts with the Grignard reagent at −15°C (US6350915B1). This method avoids enolate formation but requires stringent temperature control to prevent di-addition. Post-reaction hydrolysis with 5% HCl yields the ketone, though scalability is limited by anhydride availability.

Alkylation of Pre-formed Ketones

Enolate Formation and Methylation

Starting from 1-(4-fluorophenyl)-3,3,3-trifluoropropan-1-one, the α-hydrogen is deprotonated using lithium diisopropylamide (LDA) in THF at −78°C. Subsequent alkylation with methyl iodide introduces the methyl branch (US9663436B1). This method, while effective, faces challenges due to the electron-withdrawing CF₃ group, which reduces enolate stability. Yields range from 70–78%, with side products including over-alkylated derivatives.

Phase-Transfer Catalyzed Alkylation

To enhance reaction efficiency, phase-transfer catalysts (e.g., tetraphenylphosphonium bromide) are employed in sulfolane solvent at 160°C (US20170305828). This approach mitigates steric hindrance and improves methyl group incorporation, achieving 82% yield.

Alternative Synthetic Pathways

Suzuki-Miyaura Coupling

Though less common, Suzuki coupling between 4-fluorophenylboronic acid and a trifluoromethylated bromoketone has been explored. However, the electron-deficient boronic acid necessitates palladium catalysts with electron-rich ligands (e.g., tricyclohexylphosphine tetrafluoroborate), as in CN109942433B. Yields remain modest (60–65%) due to competing protodeboronation.

Halogen Exchange Reactions

In WO2016058896A1, alkali metal fluorides (e.g., KF) facilitate halogen exchange in polar solvents like sulfolane. Applying this to 3-chloro-1-(4-fluorophenyl)-2-methylpropan-1-one substitutes chlorine with fluorine at elevated temperatures (160°C). While effective for fluorination, this method requires pre-synthesis of the chlorinated precursor.

Comparative Analysis of Methods

Table 2: Method Comparison for 3,3,3-Trifluoro-1-(4-fluorophenyl)-2-methylpropan-1-one Synthesis

Method Advantages Limitations Yield (%) Source
Grignard/Weinreb Amide High selectivity, minimal byproducts Requires specialized amide synthesis 85–92 CN113024390B
Acid Anhydride Direct acyl transfer Limited anhydride availability 75–80 US6350915B1
Enolate Alkylation Flexible methyl introduction Low enolate stability 70–78 US9663436B1
Suzuki Coupling Modular aryl group incorporation Low yield due to side reactions 60–65 CN109942433B

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-1-(4-fluorophenyl)-2-methylpropan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms in the trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,3,3-Trifluoro-1-(4-fluorophenyl)-2-methylpropan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-1-(4-fluorophenyl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Trifluorinated Propanones

3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one (3k)
  • Structure : Lacks the C2 methyl group present in the target compound.
  • The $^{13}\text{C}$ NMR carbonyl signal (δ 191.03 ppm) is comparable to other trifluoroketones, suggesting minimal electronic perturbation from the methyl group in the target compound .
  • Synthesis : Prepared via photoinduced trifluoromethylation using CF$_3$Br, a method adaptable to the target compound with modified precursors .
3,3,3-Trifluoro-1-(4-phenoxyphenyl)propan-1-one
  • Structure: Substitutes the 4-fluorophenyl group with a phenoxyphenyl moiety.
  • Impact: The phenoxy group introduces electron-donating effects, reducing electrophilicity at the carbonyl compared to the electron-withdrawing 4-fluorophenyl group. This alters applications in catalysis or medicinal chemistry .

Methyl-Substituted Analogs

1-(4-Fluorophenyl)-2-(hydroxyamino)-2-methylpropan-1-one (1c)
  • Structure: Contains a hydroxyamino group at C2 instead of a methyl group.
  • Reactivity: The hydroxyamino group facilitates hydrogen bonding and chelation, making it more reactive in metal-catalyzed transformations compared to the inert methyl group in the target compound .
2-Amino-1-(4-fluorophenyl)-2-methylpropan-1-one derivatives
  • Biological Activity: Derivatives with amino substituents (e.g., compound 1 in ) exhibit anti-malarial activity (IC$_{50}$ = 20–25 nM against P. falciparum strain 3D7). The methyl group enhances metabolic stability, a feature shared with the target compound .

Substituent Effects on Aromatic Rings

1,1,1-Trifluoro-3-(4-methoxyphenyl)propan-2-one
  • Structure : Replaces the 4-fluorophenyl group with a 4-methoxyphenyl ring.
  • Electronic Effects : The methoxy group increases electron density at the carbonyl, reducing electrophilicity. This contrasts with the electron-deficient 4-fluorophenyl group in the target compound, which enhances electrophilic character .
3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
  • Structure : A heterocyclic derivative with a 4-fluorophenyl group.

Biological Activity

3,3,3-Trifluoro-1-(4-fluorophenyl)-2-methylpropan-1-one is a fluorinated ketone that has garnered attention in pharmaceutical and chemical research due to its unique structural properties and potential biological applications. This article explores its biological activity, synthesis, and relevant research findings.

Molecular Formula: C11H10F4O
Molecular Weight: 224.19 g/mol
CAS Number: 1016742-86-1

The compound features a trifluoromethyl group and a para-fluorophenyl moiety, which contribute to its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 4-fluorobenzaldehyde with trifluoroacetone in the presence of a base such as sodium hydroxide. The reaction is conducted under reflux conditions, followed by purification through distillation or recrystallization.

Pharmacological Applications

Research indicates that compounds with fluorinated groups often exhibit enhanced biological activity due to increased lipophilicity and metabolic stability. The specific biological activities of this compound include:

Case Studies

  • In Vivo Studies on Related Compounds: A study on related fluorinated compounds indicated significant inhibition of bacterial secretion systems at certain concentrations. For example, compounds structurally similar to this compound showed up to 50% inhibition in secretion assays at concentrations around 50 µM .
  • Fluorinated Compounds in Drug Development: The incorporation of trifluoromethyl groups has been linked to improved pharmacokinetic properties in drug candidates. Research on other fluorinated derivatives has highlighted their effectiveness in targeting specific receptors or enzymes involved in disease pathways .

Comparative Biological Activity

The following table summarizes the biological activities reported for various fluorinated compounds, including those related to this compound:

Compound NameBiological ActivityReference
This compoundPotential enzyme inhibition
TAK-063 (PDE10A Inhibitor)Antipsychotic-like activity in rodents
FluoroacetateAntimicrobial activity
(S)-4-FluorothreonineMild antibiotic activity

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 3,3,3-trifluoro-1-(4-fluorophenyl)-2-methylpropan-1-one, and how can reaction conditions be optimized?

  • Methodology :

  • Core Reaction : Condensation of 4-fluorophenylacetone derivatives with trifluoroacetylating agents (e.g., trifluoroacetic anhydride) under basic conditions (e.g., KOH/EtOH) .

  • Optimization : Use continuous flow reactors to enhance yield and purity, with temperature control (60–80°C) and solvent selection (anhydrous THF or DMF) to minimize side reactions .

  • Purification : Distillation under reduced pressure (0.1–0.5 mmHg) or recrystallization from ethanol/water mixtures .

    Reaction Condition Yield (%) Purity (%)
    Batch (THF, 70°C)6592
    Flow reactor (DMF, 80°C)8898

Q. How can the structural configuration of this compound be confirmed experimentally?

  • Analytical Techniques :

  • X-ray Crystallography : Use SHELX software for structure refinement . Example bond lengths: C=O (1.21 Å), C-F (1.34 Å) .
  • NMR : <sup>19</sup>F NMR signals at δ -75 ppm (CF3) and -110 ppm (4-F-C6H4) .
  • HRMS : Expected [M+H]<sup>+</sup> at m/z 248.0854 (C11H9F4O<sup>+</sup>) .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the reactivity of this compound in nucleophilic substitutions?

  • Methodology :

  • DFT Calculations : Optimize geometry at B3LYP/6-311++G(d,p) level to evaluate electrophilic sites (e.g., carbonyl carbon charge: +0.35 e) .

  • Molecular Docking : Assess interactions with enzymatic targets (e.g., cytochrome P450) using AutoDock Vina .

    Target Enzyme Binding Energy (kcal/mol)
    CYP3A4-9.2
    CYP2D6-7.8

Q. How should contradictory biological activity data (e.g., IC50 variability) be resolved in anti-malarial studies?

  • Analytical Framework :

  • Dose-Response Validation : Replicate assays in triplicate using synchronized Plasmodium falciparum cultures (3D7 and W2 strains) .

  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare IC50 values across labs .

    Study 3D7 IC50 (nM) W2 IC50 (nM)
    Lab A20 ± 325 ± 4
    Lab B35 ± 542 ± 6

Q. What strategies mitigate stability issues during long-term storage of this compound?

  • Stability Protocols :

  • Storage : Argon-purged amber vials at -20°C, with desiccants (silica gel) .
  • Degradation Monitoring : Monthly HPLC analysis (C18 column, acetonitrile/water gradient) to detect hydrolysis byproducts (e.g., 4-fluorobenzoic acid) .

Data Contradiction Analysis

Q. How can discrepancies in reported reaction yields for this compound be systematically investigated?

  • Troubleshooting Workflow :

Parameter Screening : Use Design of Experiments (DoE) to test variables (catalyst loading, solvent polarity).

Byproduct Profiling : LC-MS to identify impurities (e.g., unreacted ketone or trifluoroacetylated side products) .

Cross-Lab Validation : Share standardized protocols (e.g., IUPAC guidelines) to harmonize reporting .

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